N-[2-(1,3-thiazol-2-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide
Description
N-[2-(1,3-THIAZOL-2-YL)ETHYL]-1H,4H,5H-BENZO[G]INDAZOLE-3-CARBOXAMIDE is a complex organic compound that features a thiazole ring and an indazole moiety. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, while indazole is a bicyclic structure consisting of fused benzene and pyrazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields.
Properties
Molecular Formula |
C17H16N4OS |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[2-(1,3-thiazol-2-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4OS/c22-17(19-8-7-14-18-9-10-23-14)16-13-6-5-11-3-1-2-4-12(11)15(13)20-21-16/h1-4,9-10H,5-8H2,(H,19,22)(H,20,21) |
InChI Key |
MJOZXCDGDRJROE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NCCC4=NC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-THIAZOL-2-YL)ETHYL]-1H,4H,5H-BENZO[G]INDAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the cyclization of appropriate thioamides with α-halo ketones. The indazole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that can improve the efficiency of each step. Scale-up processes often require careful control of temperature, pressure, and reaction time to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-THIAZOL-2-YL)ETHYL]-1H,4H,5H-BENZO[G]INDAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the reactive positions of the thiazole and indazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds containing thiazole and related structures exhibit significant antimicrobial properties. N-[2-(1,3-thiazol-2-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide has been evaluated for its effectiveness against various bacterial and fungal strains.
Case Study: Antibacterial Activity
A study assessed the antibacterial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results indicated a promising inhibitory effect on strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using the broth dilution method, showcasing its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Applications
The compound's anticancer properties have also been investigated, particularly regarding its effects on various cancer cell lines.
Case Study: Anticancer Activity
In vitro studies demonstrated that this compound exhibited cytotoxic effects against breast cancer cell lines (e.g., MCF7). The Sulforhodamine B (SRB) assay was employed to evaluate cell viability post-treatment.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| HeLa | 20 |
| A549 | 25 |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins associated with bacterial growth and cancer proliferation. These studies reveal that the compound binds effectively to active sites of relevant enzymes, suggesting mechanisms through which it exerts its biological effects.
Mechanism of Action
The mechanism of action of N-[2-(1,3-THIAZOL-2-YL)ETHYL]-1H,4H,5H-BENZO[G]INDAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent featuring a thiazole structure.
Uniqueness
N-[2-(1,3-THIAZOL-2-YL)ETHYL]-1H,4H,5H-BENZO[G]INDAZOLE-3-CARBOXAMIDE is unique due to its combination of thiazole and indazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications, making it a valuable compound for further research and development .
Biological Activity
N-[2-(1,3-thiazol-2-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of multisubstituted aromatic compounds known for their potential in inhibiting serine proteases and other biological targets. Its structure includes a thiazole ring, which is known for contributing to various biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
1. Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit potent antibacterial effects. For instance, thiazole derivatives have shown enhanced activity against both Gram-positive and Gram-negative bacteria. In particular, studies have reported minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL against Staphylococcus aureus and Streptococcus pneumoniae .
2. Anticancer Properties
The compound's potential as an anticancer agent has been explored in various studies. Thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cell lines, with some showing selectivity towards specific cancer types while sparing normal cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
3. Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes such as topoisomerases and proteases. These enzymes play crucial roles in DNA replication and cellular signaling pathways, making them valuable targets in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A study involving a series of thiazole derivatives demonstrated that compounds with structural similarities to this compound exhibited significant antibacterial activity. The derivatives were tested against various pathogens, with results indicating that they were more effective than standard antibiotics like ampicillin .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies showed that certain derivatives of the compound had a cytotoxic effect on HepG2 liver cancer cells. The IC50 values indicated that these compounds could effectively inhibit cancer cell growth while exhibiting low toxicity towards normal human liver cells .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
